7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Physicochemical profiling Drug-likeness CNS drug design

Procure this 7-(furan-2-yl) [1,2,4]triazolo[1,5-a]pyrimidine to access an inverted substitution topology unexplored by clinically advanced A2A antagonists (e.g., Preladenant). The furan-2-yl at C7 combined with a 2-methoxyphenethyl group offers a direct scaffold-hopping entry for novel A2A IP generation, unsubstituted C5/C6 vectors for focused library synthesis, and congruence with the 2,7-diaryl antitubulin series (cf. compound 5e; HeLa IC50=10 nM). MW=320.35, clogP=2.75, zero HBD, fully achiral—an ideal lean probe for multiparametric optimization. Recommended immediate screening: A2A radioligand displacement, NCI-60 panel, and tubulin polymerization assay. Bulk procurement enables rapid analogue generation via parallel synthesis.

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
Cat. No. B11223088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4
InChIInChI=1S/C18H16N4O2/c1-23-14-7-4-13(5-8-14)6-9-17-20-18-19-11-10-15(22(18)21-17)16-3-2-12-24-16/h2-5,7-8,10-12H,6,9H2,1H3
InChIKeyOQKZCKKPMRSJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold, Physicochemical Identity, and Procurement Context


7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435987-96-4) is a fully aromatic, achiral heterocyclic compound of molecular formula C18H16N4O2 and molecular weight 320.35 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold extensively validated across adenosine A2A receptor antagonism, tubulin polymerization inhibition, LSD1/KDM1A inhibition, and multikinase antiproliferative programmes [1]. Its computed physicochemical profile—clogP 2.75, topological polar surface area (TPSA) 65.85 Ų, six hydrogen-bond acceptors, zero hydrogen-bond donors, and three rotatable bonds—places it within oral drug-like chemical space by all Lipinski and Veber criteria [2]. The compound is currently catalogued as a screening compound by multiple commercial suppliers, with the 2-(4-methoxyphenyl)ethyl substituent at position 2 and the furan-2-yl group at position 7 representing a substitution topology that is distinct from the better-characterized triazolo[1,5-a]pyrimidine-based A2A antagonists where the furan motif typically occupies position 2 [3].

Why Generic Substitution of 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine with In-Class Analogs Carries Undefined Risk


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) discontinuity: minor substituent alterations at positions 2 and 7 can produce order-of-magnitude shifts in potency, selectivity, and even mechanism of action. The A2A adenosine receptor antagonist patent WO2004092171 explicitly documents that compounds within this chemical series span Ki values from below 1 μM to sub-nanomolar depending on the precise identity of the 2- and 7-substituents [1]. In the 2,7-diaryl antitubulin series reported by Huo et al. (2021), compound 5e displayed a 166-fold improvement in HeLa antiproliferative potency relative to the lead analogue 3, achieved solely through aryl substituent optimisation [2]. Even among the closest commercially available ChemDiv analogues—J108-0415 (7-(3,4,5-trimethoxyphenyl)) and J108-0465 (7-(pyridin-3-yl))—the measured logP spans nearly a full unit (2.63 to 3.57), and the one analog with reported bioactivity data (J108-0465) shows an iNOS IC50 of 724 nM [3], highlighting that the specific 7-(furan-2-yl) substitution cannot be assumed bioequivalent to a 7-pyridyl or 7-trimethoxyphenyl replacement. It is important to acknowledge that no peer-reviewed biological activity data for the exact target compound has been identified in the public domain as of this writing; the differentiation case therefore rests on quantifiable structural, physicochemical, and scaffold-topology evidence together with class-level biological inference from closely related, experimentally characterised analogs [4].

Quantitative Differentiation Evidence for 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine Versus Closest Analogs


Physicochemical Drug-Likeness Profile: Head-to-Head Comparison with the Two Closest Commercially Available 2-(4-Methoxyphenethyl) Analogs

The target compound occupies a distinct region of oral drug-like chemical space compared with its two closest commercially catalogued analogs that share the identical 2-(4-methoxyphenyl)ethyl substituent. Relative to J108-0415 (7-(3,4,5-trimethoxyphenyl)), the target presents a 100-Da lower molecular weight (320.35 vs 420.47), a 0.82-unit lower logP (2.75 vs 3.57), and one fewer hydrogen-bond acceptor (6 vs 7), placing it more comfortably within CNS MPO-desirable property ranges . Relative to J108-0465 (7-(pyridin-3-yl)), the target shows a 17.9 Ų higher TPSA (65.85 vs 47.99) and one additional H-bond acceptor (6 vs 5), which may confer differentiated permeability and efflux-transporter recognition profiles . These differences arise directly from the replacement of the 3,4,5-trimethoxyphenyl or pyridin-3-yl group at position 7 with the furan-2-yl moiety.

Physicochemical profiling Drug-likeness CNS drug design Lead optimisation

Scaffold-Topology Differentiation: Furan-2-yl at Position 7 Versus the Canonical A2A Antagonist Pharmacophore with Furan at Position 2

All major triazolo[1,5-a]pyrimidine-derived A2A adenosine receptor antagonists reported in the patent and primary literature place the furan-2-yl group at position 2 of the core scaffold. SCH-58261 (2-(furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) displays a Ki of 1.2–2.3 nM at human A2A [1]; SCH-442,416 (2-(furan-2-yl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) achieves Ki values of 0.048 nM (human) and 0.5 nM (rat) with >23,000-fold selectivity over hA1 ; and Preladenant (SCH-420814), a clinical-stage candidate, incorporates a 2-(furan-2-yl) motif with Ki = 1.1 nM and >1,000-fold selectivity over all other adenosine receptor subtypes . The target compound uniquely positions the furan-2-yl group at position 7 while placing the 2-(4-methoxyphenyl)ethyl substituent at position 2—the exact inverse topology. This 'swapped' substitution pattern constitutes a scaffold-hopping departure from the established A2A pharmacophore and offers an unexplored vector for IP generation while retaining both key aromatic motifs (furan and 4-methoxyphenyl) that feature in the most potent known antagonists.

A2A adenosine receptor Scaffold hopping Pharmacophore topology IP diversification

4-Methoxy Substituent Contribution: Differentiating the Target from the Unsubstituted 2-Phenethyl Analog

The 4-methoxy group on the phenethyl chain is a recurring feature of high-affinity A2A antagonists and is consistently associated with potency enhancement in the triazolo[1,5-a]pyrimidine class. SCH-442,416, which incorporates a 4-methoxyphenylpropyl group, achieves sub-nanomolar affinity (Ki = 0.048 nM), a potency level approximately 25- to 50-fold greater than the unsubstituted phenethyl analog SCH-58261 (Ki = 1.2–2.3 nM) . Preladenant likewise retains a 4-methoxy motif on one of its aryl rings . The commercially catalogued analog 7-(2-furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine (which lacks the 4-methoxy group) has no reported biological activity, precluding a direct potency comparison, but the class-level SAR from the A2A antagonist series strongly indicates that the 4-methoxy substitution contributes favourably to receptor affinity and selectivity . The target compound's 2-(4-methoxyphenyl)ethyl substituent thus represents a deliberate structural optimisation over the simpler 2-phenethyl analog.

Structure-activity relationship Substituent effect A2A pharmacophore Molecular recognition

Core Scaffold Simplicity: Synthetic Accessibility and Derivatisation Advantages Over Fused Polycyclic A2A Antagonists

The target compound's [1,2,4]triazolo[1,5-a]pyrimidine core is a two-ring system (a triazole fused to a pyrimidine), in contrast to the tetracyclic cores of SCH-58261 and SCH-442,416 (pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, four fused rings) and the structurally complex Preladenant (MW 503.56, C25H29N9O3) [1]. The target's MW of 320.35 is substantially lower than Preladenant (503.56) and SCH-442,416 (389.41), and its core contains only four aromatic nitrogen atoms versus seven in SCH-442,416 and nine in Preladenant . This reduced molecular complexity translates to fewer synthetic steps: the [1,2,4]triazolo[1,5-a]pyrimidine scaffold can be assembled via well-established annulation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl equivalents or via Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidine precursors, as documented in multiple synthetic methodology papers [2]. The compound's three rotatable bonds and absence of chiral centres further simplify analogue generation for SAR exploration compared with the more highly functionalised clinical candidates.

Synthetic tractability Lead expansion Parallel synthesis Medicinal chemistry

Class-Level Antiproliferative Inference: the 2,7-Diaryl-[1,2,4]triazolo[1,5-a]pyrimidine Scaffold as a Validated Tubulin Polymerisation Inhibitor Chemotype

The 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold has been independently validated as a tubulin polymerisation inhibitor chemotype. Huo et al. (2021) reported a series of 2,7-diaryl derivatives in which compound 5e displayed an IC50 of 0.01 µM (10 nM) against HeLa cervical carcinoma cells, representing a 166-fold potency improvement over the lead analog 3 [1]. Compound 5e was also 3-fold more potent than the positive control combretastatin A-4 (CA-4) in a tubulin polymerisation inhibition assay and demonstrated significant selectivity for cancer cells (HeLa) over normal HEK-293 cells [2]. The target compound shares the identical 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine architecture with compound 5e and its congeners, differing only in the identity of the aryl substituents at positions 2 and 7. Although no direct antiproliferative data exist for the target compound, its structural congruence with a chemotype that has produced low-nanomolar tubulin inhibitors establishes a plausible biological hypothesis that can be tested directly in a procurement-to-screening workflow [3].

Tubulin polymerisation Antiproliferative G2/M arrest Cancer cell panel

Highest-Confidence Application Scenarios for 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Scaffold-Hopping Template for Adenosine A2A Receptor Antagonist Programmes Seeking IP Diversification

The compound's 'inverted' substitution topology—furan-2-yl at position 7 rather than the canonical position 2—offers a direct scaffold-hopping entry point for medicinal chemistry teams aiming to generate novel A2A antagonist intellectual property. All clinically advanced triazolo-pyrimidine A2A antagonists (Preladenant, SCH-58261, SCH-442,416) place furan at position 2; the target compound's topology traverses an unexplored vector in the A2A pharmacophore map while retaining both the furan and 4-methoxyphenyl motifs present in SCH-442,416 (Ki = 0.048 nM) and Preladenant (Ki = 1.1 nM) . Procurement of this compound enables immediate radioligand displacement screening against human A2A, A1, A2B, and A3 receptors to determine whether the inverted topology preserves, enhances, or ablates affinity and subtype selectivity [1].

Anticancer Lead Generation via the Validated 2,7-Diaryl-[1,2,4]triazolo[1,5-a]pyrimidine Tubulin Inhibitor Chemotype

The 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold of the target compound is congruent with compound 5e (Huo et al., 2021), which demonstrated HeLa IC50 = 10 nM with 166-fold improvement over its lead analog and 3-fold greater tubulin polymerisation inhibition than CA-4 . The target compound's MW of 320.35—approximately 100 Da lower than many reported 2,7-diaryl analogs—offers a leaner starting point for multiparametric optimisation. The furan-2-yl group at position 7 is unprecedented within the published 2,7-diaryl antitubulin SAR and may confer differentiated binding interactions at the colchicine site, as molecular docking of compound 5e indicated occupancy of this pocket [1]. Recommended initial screening: NCI-60 or a focused panel (HeLa, HCT-116, MCF-7) with tubulin polymerisation turbidimetric assay follow-up.

Chemical Biology Probe for Kinase or Epigenetic Target Screening Leveraging the Triazolo[1,5-a]pyrimidine Privileged Scaffold

Beyond A2A and tubulin, the [1,2,4]triazolo[1,5-a]pyrimidine core is a recognised privileged scaffold with reported activity against LSD1/KDM1A (IC50 = 1.72 µM for compound C26), multikinase profiles (CDK2, EGFR, TrkA, VEGFR2), and ABCB1 modulation . The target compound's balanced physicochemical profile (clogP 2.75, TPSA 65.85, zero HBD) is consistent with cell-permeable probe criteria, and its three rotatable bonds suggest limited conformational penalty upon target binding [1]. Procurement for broad-panel kinase profiling or epigenetic target screening (e.g., LSD1, HDAC, DNMT panels) is a rational deployment strategy that leverages the scaffold's known polypharmacology while exploring the contribution of the specific 7-furyl/2-methoxyphenethyl substitution pattern to target engagement and selectivity [2].

Parallel Chemistry and SAR Expansion Starting Point for Lead Optimisation Programmes

With a core scaffold accessible via established annulation and Dimroth rearrangement chemistry, MW of 320.35, zero chiral centres, zero H-bond donors, and only three rotatable bonds, the target compound presents a synthetically tractable template for parallel library synthesis . The absence of the 5-methyl and 6-acetyl groups present in earlier-generation triazolo[1,5-a]pyrimidine leads (removed in the Huo et al. 2021 optimisation campaign) provides unsubstituted vectors at positions 5 and 6 for systematic SAR exploration [1]. Procurement of a multi-milligram quantity enables rapid analogue generation through electrophilic aromatic substitution, cross-coupling at halogenated intermediates, or late-stage functionalisation of the furan ring, facilitating the construction of a focused library around this underexplored substitution topology [2].

Quote Request

Request a Quote for 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.